molecular formula C15H18BNO3 B6148486 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole CAS No. 1603136-79-3

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole

Cat. No. B6148486
CAS RN: 1603136-79-3
M. Wt: 271.1
InChI Key:
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Description

“2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole” is a chemical compound that contains a boron atom. It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide” has been synthesized by the Miyaura borylation and sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, and mass spectroscopy . Crystallographic data can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, a similar compound, has been used in various chemical reactions. For example, it has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s particularly useful in reactions that require borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . Its stability and reactivity make it a valuable component in the synthesis of complex organic molecules.

Drug Development

In the realm of pharmaceuticals, compounds like this are often used as enzyme inhibitors or ligands in drug formulations . Their ability to interact with biological molecules makes them suitable for treating a range of conditions, including tumors and microbial infections.

Asymmetric Synthesis

The compound’s borate group is instrumental in asymmetric synthesis, especially in the production of amino acids and in Diels–Alder reactions . This is crucial for creating chiral molecules that are often needed in drug design and development.

Suzuki Coupling Reactions

Suzuki coupling reactions are a cornerstone of modern organic chemistry, and this compound can act as a reagent in these reactions to form biaryl compounds . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Fluorescent Probes

Boronic acid compounds, such as the one , can be used as fluorescent probes. They are capable of identifying various substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is significant in both biological research and medical diagnostics.

Stimulus-Responsive Drug Carriers

The compound’s boronic ester bonds are utilized in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release . They are used to deliver anti-cancer drugs, insulin, and genes, making them a vital tool in targeted therapy.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is highly flammable and produces flammable gases when in contact with water .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole' involves the reaction of 2-bromo-3-nitrophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by reduction of the nitro group to an amine and cyclization with 2-bromoacetyl bromide to form the oxazole ring.", "Starting Materials": [ "2-bromo-3-nitrophenylboronic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Hydrochloric acid", "2-bromoacetyl bromide" ], "Reaction": [ "Step 1: 2-bromo-3-nitrophenylboronic acid is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid.", "Step 2: The nitro group of 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid is reduced to an amine using sodium borohydride and hydrochloric acid.", "Step 3: The amine is cyclized with 2-bromoacetyl bromide to form the oxazole ring, yielding the final product '2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole'." ] }

CAS RN

1603136-79-3

Product Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole

Molecular Formula

C15H18BNO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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